1-(Trideuteriomethyl)piperazine

Overview

Description

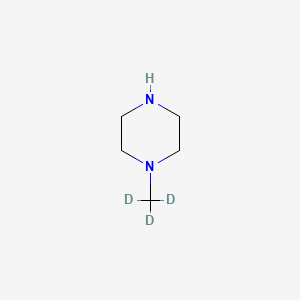

1-(Trideuteriomethyl)piperazine is a deuterated derivative of piperazine, a heterocyclic organic compound The deuterium atoms replace the hydrogen atoms in the methyl group, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trideuteriomethyl)piperazine can be synthesized through various methods. One common approach involves the deuteration of 1-methylpiperazine using deuterium gas or deuterated reagents. The reaction typically requires a catalyst and specific conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to achieve the desired isotopic substitution.

Chemical Reactions Analysis

Types of Reactions: 1-(Trideuteriomethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of deuterated amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the deuterated methyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce deuterated amines.

Scientific Research Applications

Chemical Research Applications

Stable Isotope Labeling

1-(Trideuteriomethyl)piperazine serves as a stable isotope-labeled compound in analytical chemistry. It is particularly valuable in mass spectrometry, where it aids in the identification and quantification of substances by providing distinct mass signatures due to the presence of deuterium. This allows for improved accuracy in experiments involving complex mixtures.

Synthesis of Other Compounds

The compound is also used as a building block in the synthesis of other deuterated compounds. Its unique isotopic properties can enhance the stability and reactivity profiles of synthesized molecules, making it an essential intermediate in organic synthesis.

Biological Research Applications

Metabolic Pathway Studies

In biological research, this compound is employed to investigate metabolic pathways and enzyme kinetics. The incorporation of deuterium can influence the metabolic fate of compounds, allowing researchers to trace metabolic processes more effectively.

Pharmacokinetic Studies

The compound has been investigated for its potential use in drug development, particularly in pharmacokinetic studies. By using deuterated compounds, researchers can gain insights into drug metabolism and disposition without the confounding effects that non-deuterated analogs might introduce.

Medicinal Chemistry Applications

Drug Development

this compound has shown promise in the development of new pharmaceutical agents. Its unique isotopic labeling can alter pharmacokinetic properties, potentially leading to drugs with improved efficacy and reduced side effects. For example, deuterated drugs often exhibit altered metabolic pathways that can enhance their therapeutic profiles.

Case Study: Deuterated Drug Candidates

Several studies have highlighted the advantages of using deuterated compounds in drug development. A notable example includes the investigation of deuterated versions of existing drugs that demonstrated improved pharmacokinetics while maintaining similar pharmacodynamics. This approach not only enhances drug performance but also reduces the risk of adverse effects associated with standard formulations.

Industrial Applications

Quality Control Standards

In industrial settings, this compound is utilized as a reference standard for quality control processes. Its stable isotopic nature allows for precise calibration and validation in analytical methods used across various industries, including pharmaceuticals and biochemistry.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Research | Stable isotope labeling for mass spectrometry | Enhanced accuracy and sensitivity |

| Biological Research | Metabolic pathway tracing | Improved understanding of metabolism |

| Medicinal Chemistry | Drug development and pharmacokinetic studies | Potential for better drug profiles |

| Industrial Applications | Quality control standards | Precision in analytical methods |

Mechanism of Action

The mechanism of action of 1-(Trideuteriomethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics and pharmacodynamics, making it a valuable tool in drug development and research.

Comparison with Similar Compounds

1-(Trideuteriomethyl)piperazine can be compared with other deuterated piperazine derivatives and non-deuterated analogs:

Similar Compounds: 1-methylpiperazine, 1-(trideuteriomethyl)piperidine, and 1-(trideuteriomethyl)morpholine.

Uniqueness: The presence of deuterium atoms in this compound provides enhanced stability and altered metabolic pathways compared to its non-deuterated counterparts. This makes it particularly useful in applications requiring precise isotopic labeling and stability.

Biological Activity

1-(Trideuteriomethyl)piperazine is a deuterated analog of piperazine, a cyclic amine that has garnered attention for its applications in medicinal chemistry and biological research. The incorporation of deuterium introduces unique isotopic properties that can significantly influence the compound's metabolic pathways and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C₄H₁₀D₃N and a molecular weight of approximately 101.16 g/mol. The presence of deuterium alters the physicochemical properties of the compound, impacting its solubility, stability, and metabolic behavior compared to its non-deuterated counterparts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Pathway Studies : The unique isotopic labeling allows researchers to trace metabolic pathways more effectively. This is particularly useful in pharmacokinetic studies where understanding the metabolism of drugs is crucial for determining their efficacy and safety.

- Enzyme Interactions : Deuterated compounds often exhibit altered interactions with enzymes due to changes in kinetic isotope effects. This can lead to variations in reaction rates and pathways, making this compound a valuable tool in enzyme mechanism studies .

- Therapeutic Applications : Research indicates that deuterated compounds can have improved pharmacokinetic profiles, including reduced clearance rates and enhanced half-lives. These properties make them suitable candidates for therapeutic applications in various diseases, including neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Pharmacokinetics : A study demonstrated that deuterated analogs exhibit significantly slower metabolic clearance compared to their non-deuterated forms. This was evidenced by a 70% reduction in clearance rates for certain compounds when deuterium was substituted at specific positions .

- Neuropharmacological Effects : Research into PDE1 inhibitors has shown that compounds like this compound can enhance levels of cyclic nucleotides (cAMP/cGMP), which are crucial for neuronal signaling. This modulation has implications for treating psychiatric disorders such as depression and anxiety .

- Cancer Research : In oncology, the use of deuterated compounds has been linked to reduced toxicity and improved therapeutic indices. For instance, studies have indicated that deuterated versions of cytotoxic agents may offer enhanced selectivity towards cancer cells while minimizing damage to healthy tissues .

Data Table: Comparative Biological Activity

| Property/Activity | Non-Deuterated Piperazine | This compound |

|---|---|---|

| Molecular Weight | 86.12 g/mol | 101.16 g/mol |

| Clearance Rate | Standard | Reduced by ~70% |

| Half-Life | Standard | Increased |

| Enzyme Interaction | Standard | Altered due to isotope effect |

| Therapeutic Index | Variable | Improved |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(Trideuteriomethyl)piperazine, and how is deuteration efficiency validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution where a deuterated methylating agent (e.g., CD₃-I) reacts with piperazine. A validated approach adapts Cu(I)-catalyzed "click" chemistry (e.g., using CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) to introduce the trideuteriomethyl group . Isotopic purity (≥95%) is confirmed via high-resolution mass spectrometry (HRMS) to detect the +3 Da shift and ¹H NMR to assess residual protonation. Reaction optimization requires anhydrous conditions to minimize isotopic exchange .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing it from non-deuterated analogs?

Methodological Answer:

- Mass Spectrometry (MS): HRMS identifies the molecular ion [M+H]⁺ at m/z 119.15 (non-deuterated) vs. m/z 122.17 (deuterated), with isotopic patterns confirming deuteration .

- NMR Spectroscopy: ¹³C NMR detects deuterium-induced splitting (e.g., CD₃ signal at ~20 ppm as a septet), while ¹H NMR shows absence of the -CH₃ proton signal .

- Raman Microspectroscopy: Multivariate analysis (PCA/LDA) differentiates isotopic isomers by subtle shifts in C-D vs. C-H vibrational modes, though MS remains primary for quantification .

Q. How are basic pharmacological properties (e.g., receptor binding) evaluated for deuterated piperazines?

Methodological Answer: In vitro receptor binding assays using radiolabeled ligands (e.g., ³H-serotonin for 5-HT receptors) compare deuterated and non-deuterated analogs. Competitive binding curves (IC₅₀ values) are generated via scintillation counting, with statistical analysis (e.g., two-way ANOVA) to assess deuterium-induced affinity changes. Parallel studies in hepatic microsomes evaluate metabolic stability via LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in deuteration effects on pharmacokinetics (e.g., conflicting metabolic stability reports)?

Methodological Answer: Contradictions arise from variable deuteration sites or isotopic exchange. To address this:

- Isotopic Tracing: Administer ¹³C/²H dual-labeled analogs in rodent models, tracking metabolites via LC-HRMS to distinguish intact deuterium vs. proton exchange .

- CYP450 Inhibition Assays: Compare Michaelis-Menten parameters (Km, Vmax) of deuterated vs. non-deuterated substrates in human liver microsomes. A reduced Vmax indicates a kinetic isotope effect (KIE) .

- Molecular Dynamics Simulations: Model deuterium’s impact on enzyme-substrate binding (e.g., CYP2D6) to predict metabolic pathways .

Q. How can multivariate statistical methods improve structural identification of deuterated piperazine isomers in complex matrices?

Methodological Answer: Raman spectra of isomers (e.g., 1-CD₃ vs. 2-CD₃ piperazine) are analyzed using PCA to reduce dimensionality, followed by LDA for classification. For example, PCA loadings from 20 mW laser power and 128 scans isolate C-D vibrational modes (600-800 cm⁻¹), while LDA achieves >95% separation accuracy . This method complements GC-MS/MS for forensic identification in biological samples .

Q. What computational approaches predict the thermodynamic impact of deuteration on piperazine derivatives (e.g., pKa, solubility)?

Methodological Answer:

- Quantum Mechanics (QM): Density Functional Theory (DFT) calculates deuterium’s effect on bond dissociation energies and pKa. For this compound, B3LYP/6-31G* predicts a ΔpKa of -0.05 compared to the non-deuterated form due to reduced zero-point energy .

- Solubility Modeling: COSMO-RS simulations correlate deuterated logP values with experimental shake-flask data (e.g., deuterated analogs show ~10% lower aqueous solubility due to hydrophobic CD₃ groups) .

Q. Methodological Notes

- Synthetic Validation: Always cross-validate deuteration efficiency using orthogonal techniques (e.g., HRMS + NMR) to avoid false positives from isotopic impurities .

- Analytical Pitfalls: Deuterium’s NMR invisibility requires ¹³C or ²H NMR for unambiguous assignment, while Raman may lack sensitivity for trace isomers .

- Ethical Compliance: Deuterated compounds for in vivo studies require rigorous isotopic stability testing to comply with IACUC protocols .

Properties

IUPAC Name |

1-(trideuteriomethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.